Relugolix
Übersicht
Beschreibung
Relugolix ist ein nicht-peptidischer Gonadotropin-Releasing-Hormon-(GnRH)-Rezeptorantagonist. Es wird hauptsächlich zur Behandlung von fortgeschrittenem Prostatakrebs und Uterusmyomen eingesetzt. This compound wirkt, indem es die Spiegel von Sexualhormonen wie Testosteron und Östrogen senkt, die am Wachstum dieser Erkrankungen beteiligt sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der von der Verbindung (5) ausgeht. Die wichtigsten Schritte sind:
Reduktion: Verbindung (5) wird durch Hydrierung unter Verwendung von Palladium auf Aktivkohle (Pd/C) zu Verbindung (6) reduziert.
Kondensation: Die gebildete Aminogruppe in Verbindung (6) wird mit Methoxyamin unter Verwendung von Carbonyldiimidazol (CDI) als Kupplungsreagenz kondensiert, was zur Bildung von Verbindung (7) führt.
Hydrolyse: Verbindung (7) wird mit Kaliumhydroxid (KOH) zu Verbindung (8) hydrolysiert.
Cyclisierung: Das bicyclische Gerüst von Verbindung (10) wird gebildet, indem Verbindung (8) mit 3-Amino-6-methoxypyridazin gekoppelt und anschließend mit Natriummethoxid (NaOMe) cyclisiert wird.
Endgültige Umwandlung: Verbindung (10) wird unter Verwendung von 1-Chlorethylchloroformiat und Dimethylamin zu this compound umgewandelt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sowie die Verwendung von hochwertigen Reagenzien und Katalysatoren .
Wissenschaftliche Forschungsanwendungen
Relugolix hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von GnRH-Rezeptorantagonisten.
Biologie: Untersucht wurden seine Auswirkungen auf die Hormonregulation und die Rezeptorbindung.
Medizin: Zulassung zur Behandlung von fortgeschrittenem Prostatakrebs und Uterusmyomen. .
Industrie: Verwendung bei der Entwicklung neuer Therapeutika und Arzneimittelformulierungen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es kompetitiv an die GnRH-Rezeptoren der Hypophyse bindet. Diese Bindung reduziert die Freisetzung von Luteinisierendem Hormon (LH) und Follikel-stimulierendem Hormon (FSH), was zu einem Absinken der Testosteron- und Östrogenspiegel führt. Die Reduktion dieser Hormonspiegel trägt dazu bei, das Wachstum von hormonsensitiven Tumoren und Erkrankungen zu verlangsamen .
Wirkmechanismus
Target of Action
Relugolix is a nonpeptide, small molecule potent gonadotropin-releasing hormone (GnRH) receptor antagonist . The primary targets of this compound are the GnRH receptors located in the anterior pituitary gland .
Mode of Action
This compound acts through competitive inhibition, competing with native GnRH for binding of the GnRH receptor in the anterior pituitary gland . This binding prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, testosterone .
Biochemical Pathways
The binding of this compound to GnRH receptors leads to a potent and continuous suppression of the hypothalamic-pituitary-gonadal axis . This results in a decrease in the levels of LH and FSH, which in turn reduces the production of testosterone .
Pharmacokinetics
This compound has an average effective half-life of 25 hours, while the average terminal elimination half-life is 60.8 hours . This suggests that the drug is metabolized and eliminated from the body relatively slowly, which could contribute to its sustained effect .
Result of Action
The reduction in testosterone levels slows the growth of prostate cancer cells, which are often dependent on testosterone for growth . In clinical trials, this compound has been shown to achieve rapid and profound testosterone suppression .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the drug’s action may be affected by the patient’s overall health status, the presence of other medications, and individual patient characteristics
Biochemische Analyse
Biochemical Properties
Relugolix acts as a competitive antagonist of the GnRH receptors, thereby decreasing the release of luteinizing hormone (LH) and, ultimately, testosterone . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma .
Cellular Effects
This compound influences cell function by reducing the levels of sex hormones such as testosterone. The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone . Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively binding to pituitary GnRH receptors, thereby reducing the release of LH and, ultimately, testosterone . This mechanism of action leads to a decrease in the levels of sex hormones, which can slow the progression of hormone-responsive conditions such as prostate cancer .
Temporal Effects in Laboratory Settings
In clinical trials, once-daily oral administration of this compound led to a sustained castration rate over 48 weeks of treatment . The effects of this compound are rapid, with near-maximum decreases in hormone concentrations observed within hours of administration .
Dosage Effects in Animal Models
In an embryo-fetal development study, oral administration of this compound to pregnant rabbits during the period of organogenesis resulted in abortion, total litter loss, or decreased number of live fetuses at a dose of 9 mg/kg/day .
Metabolic Pathways
This compound is metabolized mainly by the CYP3A subfamily of P450 enzymes, with a smaller contribution by CYP2C8 . This metabolism influences the drug’s pharmacokinetics and can impact its therapeutic effects .
Transport and Distribution
This compound is a substrate for P-glycoprotein, which may limit its absorption and distribution . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma, which can influence its distribution within the body .
Subcellular Localization
As a small molecule drug, this compound does not have a specific subcellular localization. It acts by binding to GnRH receptors, which are located on the surface of pituitary cells . By binding to these receptors, this compound can inhibit the release of hormones that stimulate the production of sex hormones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Relugolix is synthesized through a multi-step process starting from compound (5). The key steps include:
Reduction: Compound (5) is reduced via hydrogenation using palladium on carbon (Pd/C) to provide compound (6).
Condensation: The generated amine group in compound (6) undergoes condensation with methoxyamine using carbonyldiimidazole (CDI) as a coupling reagent, leading to the formation of compound (7).
Hydrolysis: Compound (7) is hydrolyzed with potassium hydroxide (KOH) to form compound (8).
Cyclization: The bicyclic scaffold of compound (10) is formed by coupling compound (8) with 3-amino-6-methoxypyridazine, followed by cyclization with sodium methoxide (NaOMe).
Final Conversion: Compound (10) is converted to this compound using 1-chloroethylchloroformate and dimethylamine.
Industrial Production Methods
Industrial production of this compound involves the optimization of these synthetic routes to ensure high yield and purity. The process includes precise control of reaction conditions such as temperature, pressure, and pH, as well as the use of high-quality reagents and catalysts .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Relugolix durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Die Reduktion von Verbindung (5) zu Verbindung (6) durch Hydrierung.
Kondensation: Die Kondensation von Verbindung (6) mit Methoxyamin.
Hydrolyse: Die Hydrolyse von Verbindung (7) zu Verbindung (8).
Cyclisierung: Die Bildung des bicyclischen Gerüsts durch Cyclisierungsreaktionen.
Häufige Reagenzien und Bedingungen
Hydrierung: Palladium auf Aktivkohle (Pd/C) als Katalysator.
Kondensation: Carbonyldiimidazol (CDI) als Kupplungsreagenz.
Hydrolyse: Kaliumhydroxid (KOH).
Cyclisierung: Natriummethoxid (NaOMe).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die Zwischenprodukte (6), (7), (8) und (10), die zum Endprodukt this compound führen .
Vergleich Mit ähnlichen Verbindungen
Relugolix wird mit anderen GnRH-Rezeptorantagonisten verglichen, wie zum Beispiel:
Degarelix: Im Gegensatz zu this compound erfordert Degarelix eine subkutane Verabreichung und ist nicht oral aktiv.
Elagolix: Ähnlich wie this compound ist Elagolix ein nicht-peptidischer, kleinmolekularer GnRH-Antagonist, der oral aktiv ist. .
This compound zeichnet sich durch seine orale Verabreichung, die schnelle Testosteronsuppression ohne einen anfänglichen Anstieg und eine möglicherweise verbesserte kardiale Sicherheit im Vergleich zu anderen Androgenentzugstherapien aus .
Eigenschaften
IUPAC Name |
1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXMOCNKJTRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224167 | |
Record name | TAK 385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone. | |
Record name | Relugolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
737789-87-6 | |
Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737789-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Relugolix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0737789876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Relugolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAK 385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RELUGOLIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P76B05O5V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.